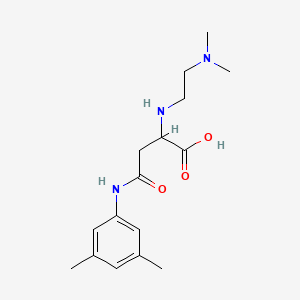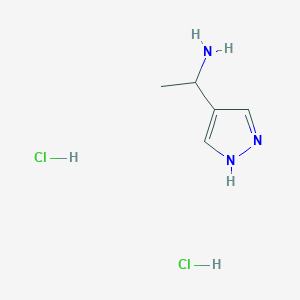
2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis of methyl 2-benzoylamino-3-oxobutanoate involves the conversion of hippuric acid into an oxazolone derivative, which is then hydrolyzed . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been synthesized and characterized through various analytical techniques, including IR, NMR, and X-ray diffraction .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate starts with hippuric acid, which undergoes a reaction with N,N-dimethylacetamide and phosphorus oxychloride to form an oxazolone derivative. This intermediate is then hydrolyzed to yield the final product . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . The vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was observed to be red-shifted, indicating proton transfer to a neighboring oxygen atom .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, involving steps such as condensation, hydrolysis, and ring-opening reactions. The reactivity of these compounds can be further explored by treating them with various reagents. For example, methyl 2-benzoylamino-3-oxobutanoate was reacted with hydrazines to yield pyrazolone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through different analytical methods. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell, and intermolecular hydrogen bonds were observed to link the molecules into chains . The thermal stability was assessed using DTA and TGA analysis, and the absorption wavelength was determined by UV-Vis spectrophotometry . The first hyperpolarizability and infrared intensities of the compound were also reported, providing insight into its potential nonlinear optical properties .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing compounds with structures similar to 2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid, focusing on their unique chemical properties and potential applications in creating novel molecules. For instance, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate demonstrates the compound's utility in generating fused 3-aminopyran-2-ones and 3-aminoazolo- and -azinopyrimidin-4(4H)-ones, showcasing the diverse chemical transformations possible with these structures (Gorazd Soršak, B. Stanovnik, & S. Grdadolnik, 1998).
Optical and Electronic Properties
Investigations into the optical and electronic properties of related compounds reveal their potential in advanced materials science. For example, the synthesis and optical properties of 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino}ethoxy)-4-oxobutanoic acid as a fluorescent probe for β-amyloid demonstrate its application in detecting biological targets, highlighting its significance in molecular diagnostics for conditions like Alzheimer's disease (Huan-bao Fa et al., 2015).
Photocatalytic Applications
The photocatalytic applications of related compounds are explored through their reactivity under light irradiation. For instance, the photocyclization of 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate via remote hydrogen migration showcases the complex chemical behavior of these compounds under specific conditions, offering insights into their use in synthesizing cyclic structures through photochemical pathways (T. Hasegawa, K. Mukai, Kimiko Mizukoshi, & M. Yoshioka, 1990).
Analytical and Sensing Applications
The development of fluorescent probes based on the structural framework similar to 2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid for detecting ions and molecules showcases the utility of these compounds in analytical chemistry. For example, fluorescent probes for Cu2+, Hg2+, and amino acids in aqueous solutions based on two mechanisms demonstrate the compound's versatility in sensing applications, underscoring its potential in environmental monitoring and bioanalysis (Chaoxia Guo et al., 2014).
Propriétés
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-4-(3,5-dimethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)17-5-6-19(3)4/h7-9,14,17H,5-6,10H2,1-4H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCEBFTJGGOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)


![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)


![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)



